![molecular formula C7H6 B14704570 Spiro[2.4]hepta-1,4,6-triene CAS No. 14867-84-6](/img/structure/B14704570.png)
Spiro[2.4]hepta-1,4,6-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[2.4]hepta-1,4,6-triene is a unique organic compound characterized by its spirocyclic structure, which consists of a cyclopropane ring fused to a cycloheptatriene ring. This compound is of significant interest due to its high strain energy and potential for ground-state stabilization through spiroconjugation . The compound’s unique geometry and reactivity make it a valuable subject of study in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of spiro[2.4]hepta-1,4,6-triene typically involves the photolysis of diazocyclopentadiene in the presence of (2-bromovinyl)trimethylsilane . This reaction yields the desired precursor, which can then undergo further transformations to form this compound. Another method involves the reaction of cyclopentadiene with 1,2-dibromoethane in the presence of sodium in liquid ammonia .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. the methods mentioned above can be scaled up for larger-scale production with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Spiro[2.4]hepta-1,4,6-triene undergoes various chemical reactions, including thermal rearrangements, oxidation, and substitution reactions. One notable reaction is its thermolysis at 50°C, which yields bicyclo[3.2.0]hepta-1,3,6-triene . This intermediate can further dimerize to form cyclobutanes .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include diazocyclopentadiene, (2-bromovinyl)trimethylsilane, and sodium in liquid ammonia . Reaction conditions often involve photolysis or thermolysis at specific temperatures to achieve the desired transformations.
Major Products: The major products formed from the reactions of this compound include bicyclo[3.2.0]hepta-1,3,6-triene and its cyclobutane dimers
Wissenschaftliche Forschungsanwendungen
Spiro[2.4]hepta-1,4,6-triene has several scientific research applications, particularly in the fields of organic synthesis and materials science. Its unique spirocyclic structure and reactivity make it a valuable intermediate in the synthesis of complex organic molecules . Additionally, the compound’s potential for ground-state stabilization through spiroconjugation has generated interest in its use as a model system for studying conjugation effects in spirocyclic compounds .
Wirkmechanismus
The mechanism of action of spiro[2.4]hepta-1,4,6-triene involves its ability to undergo [1,5]-sigmatropic rearrangements, leading to the formation of reactive intermediates such as bicyclo[3.2.0]hepta-1,3,6-triene . These intermediates can further react to form various products, depending on the reaction conditions and reagents used. The high strain energy of the cyclopropene ring in this compound facilitates these rearrangements, making the compound highly reactive under specific conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to spiro[2.4]hepta-1,4,6-triene include spiro[2.4]hepta-4,6-diene and other spirocyclic hydrocarbons . These compounds share the spirocyclic structure but differ in the arrangement and types of rings fused together.
Uniqueness: this compound is unique due to its combination of a cyclopropane ring and a cycloheptatriene ring, resulting in high strain energy and unique reactivity. This makes it a valuable compound for studying spiroconjugation and the effects of strain on chemical reactivity .
Eigenschaften
CAS-Nummer |
14867-84-6 |
|---|---|
Molekularformel |
C7H6 |
Molekulargewicht |
90.12 g/mol |
IUPAC-Name |
spiro[2.4]hepta-1,4,6-triene |
InChI |
InChI=1S/C7H6/c1-2-4-7(3-1)5-6-7/h1-6H |
InChI-Schlüssel |
VPKOBODOQYIIJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2(C=C1)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


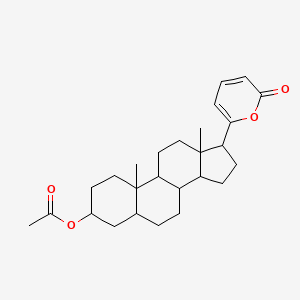
![3-Methyl-1-[2,4,6-trihydroxy-3-(3-methylbutyl)phenyl]butan-1-one](/img/structure/B14704498.png)
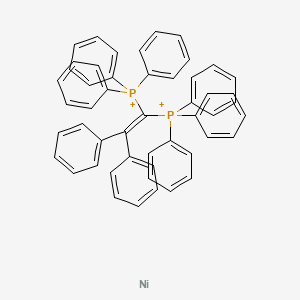
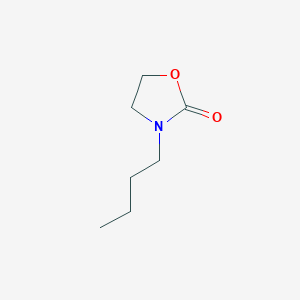
![Piperazine, 1,4-bis[2-(ethenylsulfonyl)ethyl]-](/img/structure/B14704516.png)
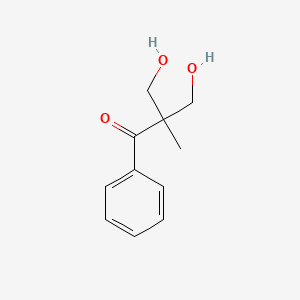
![Bis[4-(hexyloxy)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14704528.png)
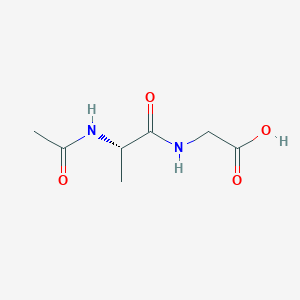
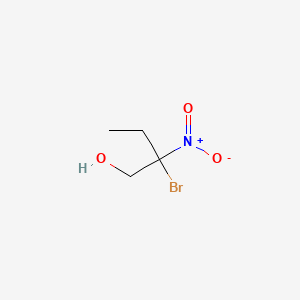
![1H-Spiro[dibenzo[d,f]indole-2,2'-[1,3]dioxolane]](/img/structure/B14704555.png)

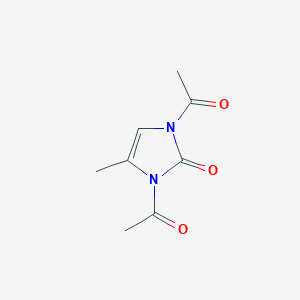

![Phosphine, tris[2-(methylthio)phenyl]-](/img/structure/B14704579.png)
